molecular formula C9H12O3 B13601742 4-[(1R)-1-hydroxyethyl]-2-methoxyphenol

4-[(1R)-1-hydroxyethyl]-2-methoxyphenol

Cat. No.: B13601742
M. Wt: 168.19 g/mol
InChI Key: BDRRAMWDUCXAKG-ZCFIWIBFSA-N
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Description

4-[(1R)-1-hydroxyethyl]-2-methoxyphenol (CAS 2480-86-6), also known as 1-(4-hydroxy-3-methoxyphenyl)ethanol, is a phenolic derivative with a molecular formula of C₉H₁₂O₃ and a molecular weight of 168.19 g/mol. Its structure consists of a phenol ring substituted with a methoxy group (-OCH₃) at position 2 and a chiral (1R)-1-hydroxyethyl group (-CH(OH)CH₃) at position 4 . The compound exhibits a melting point of 102°C and is characterized by its InChiKey BDRRAMWDUCXAKG-UHFFFAOYSA-N and SMILES COc1cc(ccc1O)C(C)O .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

4-[(1R)-1-hydroxyethyl]-2-methoxyphenol

InChI

InChI=1S/C9H12O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-6,10-11H,1-2H3/t6-/m1/s1

InChI Key

BDRRAMWDUCXAKG-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)O)OC)O

Canonical SMILES

CC(C1=CC(=C(C=C1)O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-1-hydroxyethyl]-2-methoxyphenol can be achieved through several methods. One common approach involves the hydroxylation of benzenes followed by nucleophilic aromatic substitution. Another method includes electrophilic aromatic substitution reactions. Metal-catalyzed cross-coupling reactions have also been employed to introduce the hydroxyethyl and methoxy groups onto the benzene ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-1-hydroxyethyl]-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted phenolic compounds .

Mechanism of Action

The mechanism of action of 4-[(1R)-1-hydroxyethyl]-2-methoxyphenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of methoxyphenol derivatives allows for comparative analysis of 4-[(1R)-1-hydroxyethyl]-2-methoxyphenol with related compounds. Below is a detailed comparison based on substituents, bioactivity, and synthetic routes:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Substituents at Position 4 Molecular Weight (g/mol) Key Functional Groups Bioactivity/Applications Source/References
This compound (1R)-1-hydroxyethyl 168.19 Phenol, methoxy, chiral alcohol Anti-inflammatory, antimicrobial
4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol (1E)-3-hydroxypropenyl 180.20 Phenol, methoxy, allyl alcohol Antibacterial (Populus tomentosa extract)
4-(2-chloropropyl)-2-methoxyphenol 2-chloropropyl 200.00 (m/z) Phenol, methoxy, chloroalkane Synthetic intermediate (eugenol derivative)
HHMP (phenylpropanoid from J. mandshurica) Complex bicyclic structure Not reported Methoxy, diol, aromatic ether Anti-inflammatory (LOX/COX inhibition)
Compound 6b (thiazole derivative) 2-amino-1,3-thiazol-4-yl Not reported Methoxy, thiazole, amine Selective COX-2 inhibition (IC₅₀ = 11.65 mM)
4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol tert-butoxy-hydroxypropyl Not reported Methoxy, ether, alcohol Insecticidal activity (encapsulated)

Key Observations:

Structural Variations and Bioactivity: The chiral hydroxyethyl group in this compound distinguishes it from analogues like 4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol, which has an allyl alcohol substituent. The latter is associated with antibacterial activity in Populus tomentosa extracts . Chlorine-containing derivatives (e.g., 4-(2-chloropropyl)-2-methoxyphenol) exhibit altered electronic properties due to the electronegative Cl atom, making them intermediates in drug synthesis . Thiazole derivatives (e.g., compound 6b) replace the phenolic hydroxyl with a heterocyclic ring, enhancing selectivity for COX-2 inhibition compared to the parent compound .

Stereochemical Impact: The (1R)-configuration in this compound is critical for its biological interactions. In contrast, synthetic neolignans (e.g., compound 19 and ent-19) demonstrate how stereochemistry affects synthetic yields and bioactivity. For example, the (1R,2R)-isomer of compound 19 was synthesized in 96% yield, while the (1S,2S)-isomer (ent-19) required a two-step process with 51% yield .

Natural vs. Synthetic Derivatives: Naturally occurring derivatives like HHMP (from J. mandshurica) and 4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol (from Populus tomentosa) are structurally complex and linked to anti-inflammatory or antibacterial effects . Synthetic modifications, such as tert-butyldimethylsilyl (TBDMS) protection in compound 19, improve solubility and stability for pharmaceutical applications .

Functional Group Influence :

  • Ether linkages (e.g., tert-butoxy in compound 3c) enhance lipophilicity, aiding in encapsulation for sustained drug release .
  • Sulfonate esters (e.g., compound 20 in ) introduce leaving groups for nucleophilic substitution reactions, expanding synthetic utility .

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